![molecular formula C22H25NO4 B5200875 methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and is known to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been found to protect against oxidative stress-induced cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments include its potent biological activity, its ability to modulate multiple cellular signaling pathways, and its potential applications in the treatment of various diseases. However, there are also some limitations to using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments. These include its relatively complex synthesis method, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Further studies are also needed to elucidate the mechanism of action of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate and to optimize its pharmacokinetic properties for clinical applications.
Conclusion:
In conclusion, methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects, and possesses potent antioxidant properties. While there are some limitations to using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments, its potential applications in the treatment of various diseases make it a promising candidate for further research.
Synthesemethoden
The synthesis of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate involves the reaction of 4-bromomethyl benzoate with 3-(2-methoxybenzoyl) piperidine in the presence of a base. The reaction is carried out in an inert atmosphere and under reflux conditions. The resulting product is then purified by column chromatography to obtain pure methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
methyl 4-[[3-(2-methoxybenzoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-20-8-4-3-7-19(20)21(24)18-6-5-13-23(15-18)14-16-9-11-17(12-10-16)22(25)27-2/h3-4,7-12,18H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJGBCHCNDWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)
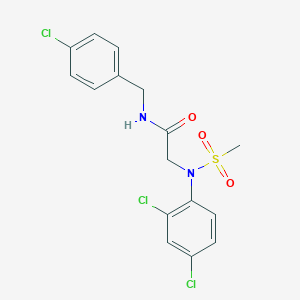
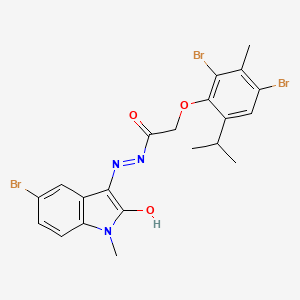


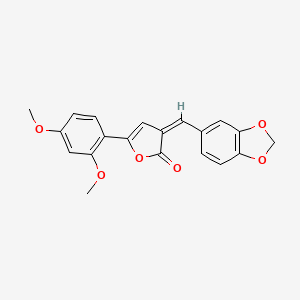
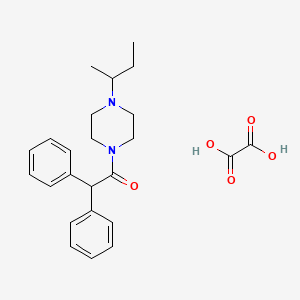


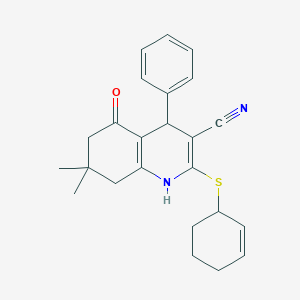
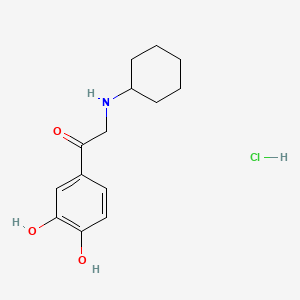

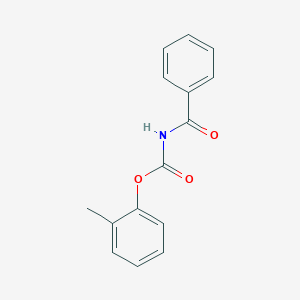
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)